Nickel-cobalt-manganese hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

189139-63-7 |

|---|---|

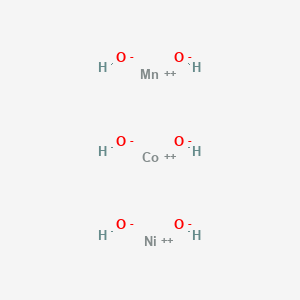

Molecular Formula |

CoH6MnNiO6 |

Molecular Weight |

274.61 g/mol |

IUPAC Name |

cobalt(2+);manganese(2+);nickel(2+);hexahydroxide |

InChI |

InChI=1S/Co.Mn.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |

InChI Key |

SEVNKUSLDMZOTL-UHFFFAOYSA-H |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mn+2].[Co+2].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

fundamental properties of nickel-cobalt-manganese hydroxide

An In-Depth Technical Guide to the Fundamental Properties of Nickel-Cobalt-Manganese Hydroxide

Abstract

Nickel-Cobalt-Manganese (NCM) hydroxide, with the general formula NiₓCoᵧMn₂₋ₓ₋ᵧ(OH)₂, serves as a critical precursor material in the synthesis of NCM cathodes (LiNiₓCoᵧMn₂₋ₓ₋ᵧO₂), which are foundational to modern high-energy-density lithium-ion batteries.[1][2] The physicochemical properties of this hydroxide intermediate—including its crystal structure, particle morphology, size distribution, and thermal stability—are determinative factors for the electrochemical performance, cycle life, and safety of the final cathode material.[3][4] This guide provides a detailed examination of the fundamental properties of NCM hydroxide, grounded in an analysis of its synthesis, characterization, and the causal relationships between precursor characteristics and final cathode performance.

The Strategic Importance of NCM Hydroxide in Lithium-Ion Battery Technology

The relentless demand for higher energy density and longer-lasting lithium-ion batteries for electric vehicles and portable electronics has propelled the development of nickel-rich cathode materials.[5] NCM cathodes are particularly prominent due to their synergistic combination of high specific capacity (contributed by nickel), structural stability (from manganese), and enhanced rate capability (aided by cobalt).[4][6]

The synthesis of high-performance NCM cathodes is not a direct process. It almost invariably proceeds via a hydroxide precursor route.[7] The morphology and composition of the final oxide cathode are largely inherited from the hydroxide precursor, which acts as a template.[4] Therefore, meticulous control over the synthesis of NCM hydroxide is paramount to achieving the desired electrochemical characteristics in the final battery cell.[3]

Synthesis of NCM Hydroxide: The Coprecipitation Method

The most prevalent and industrially scalable method for synthesizing NCM hydroxide is coprecipitation.[1][8] This technique allows for homogeneous mixing of the transition metal ions at an atomic level, which is crucial for the performance of the final cathode material.[1][9] The process is typically conducted in a continuously stirred tank reactor (CSTR).[4][10]

Core Reaction Mechanism

In a typical coprecipitation process, aqueous solutions of transition metal salts (usually sulfates) are fed into a reactor along with a precipitating agent (e.g., sodium hydroxide) and a complexing agent (typically ammonia).[11] The complexing agent, such as ammonia, plays a crucial role by forming intermediate metal-ammine complexes (e.g., [Ni(NH₃)₆]²⁺). This slows down the precipitation rate, allowing for controlled particle growth and the formation of dense, spherical particles rather than a fine, unmanageable precipitate.[4][12]

The fundamental reactions can be summarized as:

-

Complexation: M²⁺ + nNH₃ ↔ [M(NH₃)ₙ]²⁺ (where M = Ni, Co, Mn)[4]

-

Precipitation: [M(NH₃)ₙ]²⁺ + 2OH⁻ → M(OH)₂↓ + nNH₃[4]

Critical Synthesis Parameters and Their Mechanistic Impact

The physicochemical properties of the resulting NCM hydroxide are highly sensitive to the reaction conditions. Understanding the causality behind these parameters is key to engineering high-quality precursors.

| Parameter | Typical Range | Mechanistic Impact & Rationale |

| pH | 10.5 - 11.5 | Controls the supersaturation of metal hydroxides. A stable pH is critical for uniform nucleation and growth. Lowering the pH within this range can reduce the nucleation rate, leading to larger, more crystalline particles.[5][11] |

| Temperature | 50 - 60 °C | Affects reaction kinetics and solubility. Temperatures above 60°C are generally avoided to prevent the oxidation of Mn²⁺, which can disrupt the desired crystal structure and stoichiometry.[4] |

| Stirring Speed | Variable | Ensures homogeneity of reactants within the CSTR, preventing localized concentration gradients and promoting uniform particle growth.[9] |

| Ammonia Conc. | Variable | As a complexing agent, its concentration influences the equilibrium between metal ions and their ammine complexes, thereby controlling the precipitation rate and affecting particle morphology and density.[11][12] |

| Residence Time | Variable | The average time reactants spend in the reactor. Longer times allow for more complete particle growth and aging, which can improve crystallinity and density.[9] |

Recently, to create a more environmentally friendly process, ammonia-free synthesis routes have been developed, successfully replacing ammonia with chelating agents like citric acid.[13]

Synthesis and Process Control Workflow

The following diagram illustrates a typical workflow for the coprecipitation synthesis of NCM hydroxide, highlighting the key control points.

Caption: Workflow for NCM(OH)₂ synthesis via coprecipitation.

Fundamental Physicochemical Properties

The properties of the NCM hydroxide powder are meticulously characterized to ensure it will yield a high-performance cathode material after lithiation and calcination.

Structural Properties

NCM hydroxide typically crystallizes in a layered structure analogous to brucite (Mg(OH)₂).[1] This structure consists of sheets of metal-oxygen octahedra. The two primary polymorphs are the α-phase and the β-phase.[1]

-

β-Phase: A well-ordered, crystalline layered structure with a hexagonal crystal system. This phase is more compact and is generally desired for stable cathode precursors.[1]

-

α-Phase: A less crystalline, more hydrated form that often contains intercalated water molecules and anions between the hydroxide layers.[1]

The phase purity and crystallinity are critical as they influence the structural integrity during the high-temperature lithiation process. Cation mixing (e.g., Ni²⁺ occupying Li⁺ sites in the final cathode) is a major degradation mechanism, and a well-ordered precursor structure can help mitigate this issue.[5]

Morphological and Physical Properties

The morphology of the precursor particles is a defining characteristic that directly impacts the final cathode's tap density, which in turn affects the volumetric energy density of the battery.[4][10]

| Property | Desired Characteristic | Rationale & Impact on Final Cathode |

| Particle Shape | Spherical | Spherical particles pack more efficiently, leading to a higher tap density and thus a higher volumetric energy density in the final battery electrode.[11] |

| Particle Size | 10 - 20 µm (secondary particles) | This size range offers a good balance between high tap density and sufficient surface area for reaction with the lithium source during calcination.[6][11] |

| Tap Density | ≥ 2.0 g/cm³ | A high tap density in the precursor is essential for achieving a high-density cathode, which is crucial for maximizing the energy stored in a given volume.[14] |

| Surface Area (BET) | 3.0 - 11.0 m²/g | A moderate specific surface area ensures good reactivity with the lithium salt during calcination without being so high as to promote excessive side reactions with the electrolyte in the final cell.[14] |

The secondary particles are typically agglomerates of much smaller, plate-like primary particles.[11] The dense, spherical morphology is achieved through the dissolution-recrystallization process facilitated by the complexing agent during synthesis.[4]

Caption: Influence of precursor properties on final cathode performance.

Thermal Stability

The thermal stability of NCM hydroxide is investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This is important for two primary reasons:

-

Determining Calcination Parameters: Understanding the decomposition temperature of the hydroxide is necessary to set the correct temperature profile for the subsequent solid-state reaction with a lithium source (e.g., LiOH or Li₂CO₃) to form the final oxide cathode.[1]

-

Safety Implications: While the primary safety concerns relate to the final charged cathode, the thermal properties of the precursor can influence the microstructure of the cathode, which has downstream effects on its stability.[15][16] Materials with higher thermal stability are generally more robust.[17]

Key Characterization Methodologies: Experimental Protocols

Validating the quality of a synthesized NCM hydroxide precursor requires a suite of analytical techniques. The following sections provide standardized, step-by-step protocols for the most critical of these methods.

Protocol: Structural Analysis via X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity (α vs. β phase), and lattice parameters of the NCM hydroxide powder. A well-defined hexagonal structure is desired.[18]

Methodology:

-

Sample Preparation: A small amount of the dried NCM(OH)₂ powder is gently packed into a sample holder, ensuring a flat, level surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2° per minute.

-

-

Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded by the detector as a function of the 2θ angle.

-

Data Analysis:

-

The resulting diffractogram is compared against standard patterns from crystallographic databases (e.g., JCPDS #09-0063 for the final oxide structure) to identify the crystalline phases present.[18]

-

Sharp, well-defined peaks indicate high crystallinity. The splitting of peaks such as (006)/(012) and (018)/(110) in the final lithiated material confirms a well-ordered layered hexagonal structure.[18]

-

Rietveld refinement can be performed on the data to obtain precise lattice parameters and quantify phase fractions.

-

Protocol: Morphological Analysis via Scanning Electron Microscopy (SEM)

Objective: To visualize the particle morphology, size, size distribution, and surface texture of the NCM hydroxide powder.[19]

Methodology:

-

Sample Preparation:

-

A small quantity of the powder is dispersed onto a carbon adhesive tab affixed to an aluminum SEM stub.

-

Excess loose powder is removed using a gentle stream of compressed air.

-

The sample is sputter-coated with a thin conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.

-

-

Imaging:

-

The stub is loaded into the SEM chamber and the chamber is evacuated to high vacuum.

-

Accelerating Voltage: Typically 5-15 kV.

-

The electron beam is scanned across the sample surface. Secondary electron (SE) detectors are used to collect signals that provide topographical information.

-

-

Data Analysis:

-

Images are captured at various magnifications (e.g., 1,000x, 5,000x, 10,000x) to assess the overall morphology of the secondary particle agglomerates and the texture of the primary particle building blocks.[20]

-

Image analysis software can be used to measure the particle size distribution from a statistically significant number of particles.

-

Protocol: Thermal Analysis via TGA/DSC

Objective: To evaluate the thermal stability and decomposition behavior of the NCM hydroxide precursor.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the NCM(OH)₂ powder (typically 5-10 mg) is placed into an alumina or platinum crucible.

-

Instrument Setup:

-

The TGA/DSC instrument is purged with an inert gas (e.g., N₂ or Ar) to provide a controlled atmosphere.

-

Temperature Program: The sample is heated from room temperature to ~600°C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument simultaneously measures:

-

TGA: The change in sample mass as a function of temperature.

-

DSC: The heat flow into or out of the sample compared to a reference, indicating endothermic or exothermic events.

-

-

Data Analysis:

-

The TGA curve will show a distinct weight loss corresponding to the dehydroxylation (loss of H₂O) as the M(OH)₂ converts to the oxide form. The onset temperature of this weight loss indicates the beginning of thermal decomposition.

-

The DSC curve will show an endothermic peak associated with this decomposition event. The position and area of this peak provide information about the decomposition temperature and the energy required for the transformation.

-

Conclusion

This compound is far more than a simple intermediate; it is the foundational template upon which high-performance NCM cathodes are built. Its fundamental properties—a well-ordered β-phase crystal structure, a dense spherical morphology, and controlled thermal behavior—are not merely desirable but essential for achieving the high energy density, long cycle life, and safety required by next-generation lithium-ion batteries. The meticulous control of synthesis parameters, particularly during coprecipitation, provides the primary lever for tuning these properties. A thorough characterization of the hydroxide precursor using techniques such as XRD, SEM, and TGA/DSC is a self-validating system, ensuring that the material meets the stringent requirements for producing state-of-the-art cathode active materials.

References

- Kim, H.-J., et al. (n.d.).

- Ghahremani, M., et al. (2023). Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles.

- Benchchem (n.d.). This compound | 189139-63-7.

- Google Patents (n.d.). US9815709B2 - Method for preparing this compound.

- TOB NEW ENERGY (n.d.).

- Park, J. H., et al. (2015).

- Dongguan Gelon Lib Co., Ltd. (n.d.).

- Scientific.Net (n.d.).

- ResearchGate (n.d.).

- Entwistle, T., et al. (2022).

- Eureka (n.d.).

- Xiaowei Materials Shop (n.d.). NCM Nickel Cobalt Manganese Hydroxide Precursor NCMOH-622 Powder.

- Google Patents (n.d.).

- Al-Absi, A. A., et al. (2022).

- National Battery Research Institute (2023).

- ResearchGate (n.d.). (PDF) Co‐Precipitation of Ni‐Rich Me(OH)

- Google Patents (n.d.). EP3012889A1 - Nickel-cobalt-manganese composite hydroxide, and production method therefor.

- ResearchGate (n.d.).

- Wang, S., et al. (2020). Electrochemical Properties of LiNi0.6Co0.2Mn0.2O2 Cathode Materials Prepared with Different Ammonia Content. MDPI.

- Das, S., et al. (2023). Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods. RSC Publishing.

- Daniel, C., et al. (2014). Electrochemical Characteristics of Layered Transition Metal Oxide Cathode Materials for Lithium Ion Batteries: Surface, Bulk Behavior, and Thermal Properties.

- ResearchGate (n.d.).

- ResearchGate (n.d.).

- Thermo Fisher Scientific (2025).

- PublicationsList.org (2014).

- Liu, B., et al. (2024).

- ACS Publications (2022).

- ResearchGate (n.d.). Thermal Safety and Runaway Blocking Mechanism for Lithium-Ion Batteries through Introducing Nanoscale Magnesium Hydroxide into the LiNi 0.5 Co 0.2 Mn 0.

- Encyclopedia.pub (2022).

- Heeger Materials (n.d.). Nickel Cobalt Manganese Hydroxide | NixCoyMn1-x-y(OH)2.

- The Royal Society (2012). Nickel hydroxides and related materials: a review of their structures, synthesis and properties.

- ResearchGate (n.d.).

- Park Systems (2024).

- Pharos (n.d.). This compound.

- ACS Publications (2015).

- AA Blocks (n.d.). 189139-63-7 | Cobalt manganese nickel hydroxide.

- ResearchGate (n.d.).

- MDPI (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy High Capacity NCM Precursor Powder NMC Battery Cathode Material NixCoyMn(1-x-y)(OH)2,High Capacity NCM Precursor Powder NMC Battery Cathode Material NixCoyMn(1-x-y)(OH)2 Suppliers [tobmachine.com]

- 3. US9815709B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 4. n-bri.org [n-bri.org]

- 5. Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles [jamt.ir]

- 6. Morphology and Particle Size of a Synthesized NMC 811 Cathode Precursor with Mixed Hydroxide Precipitate and Nickel Sulfate as Nickel Sources and Comparison of Their Electrochemical Performances in an NMC 811 Lithium-Ion Battery [mdpi.com]

- 7. Synthesis of Nickel Cobalt Manganese Ternary Transition Metal Oxide from Mixed Hydroxide Precipitate as a Precursor to NCM811 | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08251A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Ammonia-free coprecipitation synthesis of a Ni–Co–Mn hydroxide precursor for high-performance battery cathode materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. EP3012889A1 - Nickel-cobalt-manganese composite hydroxide, and production method therefor - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Exploring Advanced Characterization Techniques for Solid-State Battery Innovation - Advancing Materials [thermofisher.com]

- 20. heegermaterials.com [heegermaterials.com]

synthesis and characterization of nickel-cobalt-manganese hydroxide

An In-depth Technical Guide to the Synthesis and Characterization of Nickel-Cobalt-Manganese Hydroxide

Foreword: From Precursor to Performance

In the pursuit of higher energy density and longer-lasting lithium-ion batteries, the cathode active material remains the focal point of innovation. Among the most promising candidates are the layered nickel-cobalt-manganese (NCM) oxides, which offer a tunable balance of capacity, stability, and cost. However, the performance of the final lithiated oxide is inextricably linked to the quality of its precursor: the this compound. The morphology, composition, and homogeneity of this precursor act as the foundational template, dictating the ultimate electrochemical behavior of the cathode.

This guide provides a technical deep-dive into the synthesis and characterization of NCM hydroxide precursors. Moving beyond mere procedural lists, we will explore the causal relationships between synthesis parameters and material properties, offering field-proven insights for researchers and materials scientists. The protocols described herein are designed as self-validating systems, where precise control and rigorous characterization converge to yield high-performance materials.

Part 1: Synthesis Methodologies - Engineering the Precursor Architecture

The synthesis of NCM hydroxide is a game of controlled precipitation, where the goal is to create dense, spherical secondary particles composed of well-oriented primary nanocrystallites. This specific morphology is crucial for achieving high tap density (leading to greater volumetric energy density) and ensuring good electrolyte penetration for efficient lithium-ion transport.[1][2]

The Workhorse Method: Co-precipitation

The co-precipitation method is the most common and industrially scalable route for producing NCM hydroxide precursors.[2] The fundamental principle involves the simultaneous precipitation of nickel, cobalt, and manganese ions from a mixed-metal salt solution within a continuously stirred-tank reactor (CSTR).

The Chemistry of Control:

The process is governed by a delicate interplay of several critical parameters that dictate the nucleation and growth of the particles.[3]

-

pH: This is arguably the most critical parameter. The solubility of each metal hydroxide varies with pH. Maintaining a constant, optimal pH (typically between 10.5 and 11.5 for nickel-rich NCMs) is essential for ensuring a consistent metal-ion ratio in the precipitate and controlling the particle growth rate.[2][4] A lower pH can lead to smaller particles, while a higher pH may cause rapid, uncontrolled precipitation.[5]

-

Complexing Agent (Ammonia): Ammonia (NH₃·H₂O) is used as a chelating or complexing agent. It forms temporary complexes with the metal ions (e.g., [Ni(NH₃)ₙ]²⁺).[1] This action regulates the concentration of free metal ions in the solution, preventing excessively rapid precipitation (bulk precipitation) and promoting controlled, uniform growth on existing nuclei. This leads to denser, more spherical particles.[4]

-

Temperature: Reaction temperature, typically maintained between 50-60°C, influences the kinetics of both the precipitation reaction and the crystallization of the hydroxide.[4] Higher temperatures can enhance crystallinity but must be carefully controlled to avoid undesirable side reactions.

-

Stirring Speed: Vigorous and consistent stirring is necessary to ensure the homogeneity of the reactants within the reactor, preventing local variations in pH and concentration that would otherwise lead to a wide particle size distribution.[6]

-

Inert Atmosphere: The synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Mn²⁺ and Ni²⁺, which would disrupt the desired stoichiometry and crystal structure.[2]

Experimental Workflow: Co-precipitation Synthesis

Below is a diagram illustrating the logical flow of the co-precipitation process.

Caption: Workflow for NCM(OH)₂ synthesis via co-precipitation.

Step-by-Step Protocol: Synthesis of Ni₀.₈Co₀.₁Mn₀.₁(OH)₂

-

Reagent Preparation:

-

Prepare a 2.0 M mixed-metal sulfate solution by dissolving stoichiometric amounts of NiSO₄·6H₂O, CoSO₄·7H₂O, and MnSO₄·H₂O in deionized water.

-

Prepare an 8.0 M NaOH solution.

-

Prepare a 4.0 M NH₃·H₂O solution.

-

-

Reactor Setup:

-

Fill a continuously stirred-tank reactor (CSTR) with an initial volume of deionized water.

-

Heat the reactor to 60°C and maintain this temperature throughout the synthesis.

-

Begin purging the reactor with high-purity nitrogen gas to create an inert atmosphere.

-

Set the stirring speed to 800-1000 rpm.

-

-

Reaction:

-

Simultaneously pump the mixed-metal sulfate solution and the ammonia solution into the reactor at controlled rates.

-

Concurrently, pump the NaOH solution into the reactor, using a pH controller to maintain a constant pH of 11.0 ± 0.1.

-

Allow the reaction to proceed for 12-24 hours, with the overflow collected as the product slurry.

-

-

Post-Processing:

-

Collect the precursor slurry and wash it repeatedly with deionized water until the filtrate is neutral (pH ≈ 7) to remove residual sodium and sulfate ions.

-

Filter the washed precursor.

-

Dry the filtered cake in a vacuum oven at 120°C for 12 hours to obtain the final NCM(OH)₂ powder.[7]

-

Alternative Route: Hydrothermal Synthesis

The hydrothermal method offers an alternative pathway that can produce highly crystalline materials with unique morphologies.[8] This batch process involves heating the reactant slurry in a sealed autoclave, where high autogenous pressure and temperature accelerate the dissolution and recrystallization processes.

Causality and Advantages:

-

Enhanced Crystallinity: The high temperature and pressure environment promotes the formation of well-defined crystalline structures.

-

Morphology Control: By tuning parameters like reaction time, temperature, and the use of surfactants, it's possible to create different morphologies, such as porous microspheres, which can be beneficial for rate performance.[8][9]

-

Mechanism: The synthesis often proceeds through the dissolution of initial metal hydroxides or oxides and subsequent re-precipitation and crystallization into the stable layered double hydroxide structure.[10][11][12]

| Feature | Co-precipitation Method | Hydrothermal Method |

| Process Type | Continuous (CSTR) or Batch | Batch |

| Scalability | High, suitable for industrial production | Lower, typically for lab/pilot scale |

| Key Advantage | High tap density, spherical morphology | High crystallinity, potential for unique morphologies |

| Control Parameters | pH, temperature, ammonia conc., stirring | Temperature, reaction time, precursor type |

| Typical Product | Dense, spherical secondary particles | Highly crystalline, often porous microspheres |

Table 1: Comparison of Co-precipitation and Hydrothermal Synthesis Methods.

Part 2: Comprehensive Characterization - Validating the Precursor

Rigorous characterization is essential to validate the quality of the synthesized NCM hydroxide precursor. The results of these analyses provide direct feedback on the success of the synthesis and predict the potential performance of the final cathode material.

Characterization Workflow: From Synthesis to Validation

Caption: Comprehensive characterization workflow for NCM hydroxide precursors.

Structural and Morphological Analysis

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystal structure. A successful synthesis yields a material with a layered α-Ni(OH)₂-type structure (brucite-like), evidenced by characteristic diffraction peaks.[13] The sharpness and intensity of the peaks provide a qualitative measure of the material's crystallinity.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the secondary particle morphology.[14] High-quality precursors exhibit spherical particles with a narrow size distribution (typically 5-20 µm). SEM images reveal the packing of the primary particles and the overall density and surface texture of the secondary spheres.[15]

-

Transmission Electron Microscopy (TEM): TEM provides higher magnification to observe the individual primary particles (nanocrystallites) that form the secondary spheres.[13][14] This analysis reveals their shape (typically needle-like or plate-like) and orientation.

Compositional and Physical Analysis

-

Inductively Coupled Plasma (ICP): ICP is the gold standard for accurately determining the bulk elemental ratio of Ni:Co:Mn.[16] This is crucial to confirm that the stoichiometry of the precursor matches the target composition.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with SEM, EDS provides elemental maps of the particle cross-sections, allowing for a visual assessment of the homogeneity of the Ni, Co, and Mn distribution.[16] A uniform distribution is vital for consistent electrochemical performance.

-

Tap Density: This measurement quantifies the packing density of the powder, a critical parameter for the final electrode's volumetric energy density. For co-precipitated NCM hydroxides, tap densities typically range from 1.5 to 2.2 g/cm³.[4]

| Characterization Technique | Parameter Measured | Typical Result for High-Quality NCM(OH)₂ |

| XRD | Crystal Structure & Phase Purity | Single-phase, α-Ni(OH)₂ type structure |

| SEM | Secondary Particle Morphology | Spherical, uniform size (5-20 µm), dense packing |

| ICP-OES | Bulk Elemental Ratio (Ni:Co:Mn) | Matches the target stoichiometric ratio (e.g., 8:1:1) |

| Tap Density | Powder Packing Density | 1.5 - 2.2 g/cm³ |

| EDS Mapping | Elemental Distribution | Homogeneous distribution of Ni, Co, and Mn |

Table 2: Summary of Key Characterization Data for NCM(OH)₂ Precursors.

Electrochemical Performance Validation

The ultimate test of the precursor's quality is the performance of the final lithiated cathode material, LiNiₓCoᵧMn₂O₂. After mixing the NCM(OH)₂ precursor with a lithium source (e.g., LiOH or Li₂CO₃) and calcining at high temperatures (750-900°C), the resulting cathode powder is fabricated into an electrode and tested in a coin cell.

-

Galvanostatic Charge-Discharge Cycling: This test measures the core performance metrics. A high initial discharge capacity (e.g., >190 mAh/g for NCM811 at a C/10 rate), high coulombic efficiency, and excellent capacity retention over hundreds of cycles indicate a high-quality precursor.[17][18][19][20]

-

Cyclic Voltammetry (CV): CV scans reveal the characteristic redox peaks corresponding to the Ni²⁺/Ni³⁺/Ni⁴⁺ transitions, which are the primary charge compensation mechanisms.[21] The peak separation and stability upon cycling provide insights into the material's kinetics and structural integrity.

Conclusion

The synthesis of this compound is a sophisticated process where meticulous control over reaction parameters is paramount. As demonstrated, choices regarding pH, temperature, and reagent concentrations directly engineer the precursor's physical and chemical properties. These properties—particle morphology, tap density, and compositional homogeneity—are not merely intermediate characteristics; they are the blueprint for the electrochemical performance of the final LiNCMO₂ cathode. A well-formed precursor, validated by a comprehensive suite of characterization techniques, is the first and most critical step toward developing next-generation lithium-ion batteries with higher energy density, longer life, and enhanced safety.

References

- Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles. (n.d.). SpringerLink.

- Kim, H.-J., et al. (n.d.).

- Wang, Q., & O'Hare, D. (2005). Hydrothermal Synthesis of Layered Double Hydroxides (LDHs) from Mixed MgO and Al2O3: LDH Formation Mechanism.

- Wang, Q., & O'Hare, D. (2005). Hydrothermal Synthesis of Layered Double Hydroxides (LDHs) from Mixed MgO and Al2O3: LDH Formation Mechanism.

- Wang, Q., & O'Hare, D. (2005). Hydrothermal Synthesis of Layered Double Hydroxides (LDHs)

- Aisawa, S., et al. (2001). Hydrothermal Synthesis of Layered Double Hydroxide−Deoxycholate Intercalation Compounds.

- Doyle, A. D., et al. (2022). Hydrothermal synthesis of multi-cationic high-entropy layered double hydroxides. RSC Advances.

- Entwistle, T., et al. (2022).

- Das, A., et al. (2023). Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods.

- Co‐Precipitation of Ni‐Rich Me(OH)2 Precursors for High Performance LiNixMnyCo1‐x‐yO2 Cathodes: A Review. (n.d.).

- Yan, Y., et al. (2018). Synthesis of Amorphous Nickel–Cobalt–Manganese Hydroxides for Supercapacitor-Battery Hybrid Energy Storage System.

- NMC cathode precursor synthesis by hydroxide co-precipitation method: A mini review. (2023).

- Exploring Advanced Characterization Techniques for Solid-State Battery Innov

- Liu, D., et al. (2015). Urea-based hydrothermal synthesis of LiNi0.5Co0.2Mn0.

- Advanced Characterization for Studying Ni-rich Cathode Materials for Li-ion B

- Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries. (2022).

- Hydrothermal Synthesis and Electrochemical Performance of Micro-spherical LiNi1/3Co1/3Mn1/3O2 Cathode Material. (2020). Journal of the Korean Ceramic Society.

- a) Galvanostatic charge/discharge curves of R‐NCM, C‐NCM, and S‐NCM at... (n.d.).

- Preparation and Electrochemical Performance of Manganese- Doped Nickel Hydroxide Cathode Materials. (2020). Journal of The Electrochemical Society.

- Synthesis of Nickel Cobalt Manganese Ternary Transition Metal Oxide from Mixed Hydroxide Precipitate as a Precursor to NCM811. (2022). Scientific.Net.

- Comparison of the galvanostatic charge and discharge processes of NMC... (n.d.).

- Galvanostatic cycles of NMC cathodes cycled toward different anodes and... (n.d.).

- Synthesis of Nickel Cobalt Manganese Ternary Transition Metal Oxide from Mixed Hydroxide Precipitate as a Precursor to NCM811. (2022).

- HYDROXIDE CO-PRECIPITATION SYNTHESIS OF NMC955 PRECURSOR MATERIAL FOR LITHIUM-ION B

- This compound precursor and preparation method thereof. (2019).

- Microwave-Assisted Hydrothermal Synthesis of Space Fillers to Enhance Volumetric Energy Density of NMC811 Cathode Material for Li-Ion B

- Characterizations of Nickel-rich NMC Lithium-Ion Battery Cathode with Varying Transition Metal Ratios Synthesized via Hydroxide Co-precipitation. (2017).

- NMC cathode precursor synthesis by hydroxide co-precipitation method: A mini review. (2023). IOP Conference Series: Earth and Environmental Science.

- Investigation into Mechanical Degradation and Fatigue of High-Ni NCM Cathode Material: A Long-Term Cycling Study of Full Cells. (2019).

- Mugumya, J. H. (2024). Synthesis of Lithium Nickel Cobalt Manganese Oxide (NCM)

- This compound. (n.d.). Benchchem.

- Morphologies (SEM) of the nickel hydroxide with different crystallization phases (a,b). (n.d.).

Sources

- 1. Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08251A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles [jamt.ir]

- 6. "Synthesis of Lithium Nickel Cobalt Manganese Oxide (NCM) Cathodes for " by Jethrine H. Mugumya [scholarscompass.vcu.edu]

- 7. CN108306011B - this compound precursor and preparation method thereof - Google Patents [patents.google.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. mdpi.com [mdpi.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. Exploring Advanced Characterization Techniques for Solid-State Battery Innovation - Advancing Materials [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. electrochemsci.org [electrochemsci.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ecs.confex.com [ecs.confex.com]

An In-depth Technical Guide to the Electrochemical Behavior of Nickel-Cobalt-Manganese Hydroxide

This guide provides a comprehensive exploration of the electrochemical behavior of nickel-cobalt-manganese (NCM) hydroxide, a critical precursor to the high-energy-density cathode materials used in lithium-ion batteries. Tailored for researchers, scientists, and professionals in the field of drug development venturing into advanced materials, this document delves into the synthesis, characterization, and fundamental electrochemical properties of NCM hydroxide, offering both theoretical understanding and practical, field-proven insights.

The Crucial Role of NCM Hydroxide in Energy Storage

Nickel-cobalt-manganese (NCM) hydroxides, with the general formula NiₓCoᵧMn₂ (OH)₂, are the cornerstone precursors for synthesizing NCM cathode materials (LiNiₓCoᵧMn₂O₂). The precise control over the physicochemical properties of these hydroxide precursors—such as particle size, morphology, tap density, and elemental distribution—directly dictates the electrochemical performance of the final lithiated cathode material.[1][2] A deeper understanding of the electrochemical characteristics of the hydroxide precursor itself is paramount for optimizing the synthesis process and ultimately enhancing battery performance.

The synergistic effect of the three transition metals is key to the success of NCM materials. Nickel is the primary driver for high specific capacity, cobalt enhances electronic conductivity and rate capability, and manganese provides structural stability.[3] The ratio of these metals can be tuned to achieve a balance of energy density, power density, and cycle life, leading to various compositions like NCM111 (1:1:1), NCM523 (5:2:3), NCM622 (6:2:2), and the nickel-rich NCM811 (8:1:1).[1][4]

Synthesis of NCM Hydroxide: A Tale of Two Methods

The synthesis of NCM hydroxide with desired physicochemical properties is a critical first step. Co-precipitation and hydrothermal methods are the two most prevalent and effective approaches.

Co-precipitation: Engineering Particles from Solution

Co-precipitation is a widely adopted method for synthesizing NCM hydroxide precursors due to its ability to achieve a homogeneous mixture of metal ions at an atomic level.[3] The process involves the simultaneous precipitation of nickel, cobalt, and manganese salts from an aqueous solution by adding a precipitating agent (e.g., NaOH) and a complexing agent (e.g., NH₄OH).[5]

Key Parameters in Co-precipitation:

| Parameter | Effect on NCM Hydroxide Properties |

| pH | Influences nucleation and growth rates, particle size, and morphology. Optimal pH is typically between 10.5 and 11.5.[3][5][6] |

| Temperature | Affects particle crystallinity and morphology. A common temperature range is 50-60°C.[3][5] |

| Stirring Rate | Controls the homogeneity of the reaction mixture and influences secondary particle size. A typical rate is around 1000 rpm.[5] |

| Ammonia Concentration | Acts as a chelating agent to control the precipitation rate and promote the formation of spherical particles.[3] |

| Reaction Time | Determines the extent of particle growth and the final particle size.[5] |

Experimental Protocol: Co-precipitation Synthesis of NCM622 Hydroxide [7][8]

-

Reactant Preparation:

-

Prepare a 2 M mixed transition metal sulfate solution with a Ni:Co:Mn molar ratio of 6:2:2.

-

Prepare a 4 M NaOH solution as the precipitating agent.

-

Prepare a 1 M NH₄OH solution as the complexing agent.

-

-

Co-precipitation Reaction:

-

Add deionized water to a continuously stirred tank reactor (CSTR) and heat to 55-60°C.

-

Simultaneously and continuously pump the mixed metal sulfate solution, NaOH solution, and NH₄OH solution into the CSTR.

-

Maintain a constant pH of 11.0 - 11.5 by adjusting the feed rate of the NaOH solution.

-

Maintain a constant stirring speed of 800-1000 rpm.

-

Allow the reaction to proceed for 12-24 hours to ensure steady-state particle growth.

-

-

Post-synthesis Processing:

-

Filter the resulting precipitate and wash thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the washed precipitate in a vacuum oven at 80-120°C for 12-24 hours to obtain the final NCM622(OH)₂ powder.

-

Hydrothermal Synthesis: Leveraging Temperature and Pressure

The hydrothermal method offers an alternative route to synthesize NCM hydroxide, often resulting in materials with high crystallinity and unique morphologies.[9][10] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel (autoclave).

Experimental Protocol: Hydrothermal Synthesis of NCM Hydroxide Precursor [9][10]

-

Reactant Preparation:

-

Dissolve stoichiometric amounts of nickel sulfate hexahydrate, cobalt sulfate heptahydrate, and manganese sulfate monohydrate in deionized water to form a mixed metal salt solution.

-

Prepare a separate solution of a precipitating agent, such as sodium carbonate or urea.

-

-

Hydrothermal Reaction:

-

Post-synthesis Processing:

-

Collect the precipitate by filtration.

-

Wash the product several times with deionized water and ethanol.

-

Dry the final product in a vacuum oven at 60-80°C for 12 hours.

-

Unveiling the Electrochemical Identity: Advanced Characterization Techniques

A thorough understanding of the electrochemical behavior of NCM hydroxide requires a suite of advanced characterization techniques. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most powerful methods for this purpose.

Cyclic Voltammetry (CV): Mapping the Redox Landscape

Cyclic Voltammetry is an indispensable technique for probing the redox activity of NCM hydroxide. By sweeping the potential of an electrode made from the material and measuring the resulting current, CV reveals the potentials at which oxidation and reduction reactions occur.

In NCM hydroxide, the CV curve typically exhibits distinct redox peaks corresponding to the valence state changes of nickel and cobalt. The oxidation of Ni(OH)₂ to NiOOH is a prominent feature, often observed as a sharp anodic peak.[11] The redox couple of Co²⁺/Co³⁺ also contributes to the overall voltammetric response. Manganese is generally considered to be electrochemically inactive in the potential window of interest for hydroxide precursors, primarily remaining in the Mn⁴⁺ state and providing structural stability.[12]

Interpreting the CV Curve of NCM Hydroxide:

-

Anodic Peaks: Represent oxidation processes, primarily the conversion of Ni(OH)₂ to NiOOH and Co(OH)₂ to CoOOH.

-

Cathodic Peaks: Correspond to the reverse reduction processes.

-

Peak Separation (ΔEp): The potential difference between the anodic and cathodic peaks provides insights into the reversibility of the redox reactions. A smaller ΔEp indicates better reversibility.

-

Peak Current: The magnitude of the peak current is proportional to the concentration of the electroactive species and the scan rate, offering information about the kinetics of the electrode reactions.

The exact positions of the redox peaks can vary depending on the Ni:Co:Mn ratio. For instance, in Ni-rich NCMs, the redox peaks associated with the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ transitions are more pronounced.[13]

Electrochemical Impedance Spectroscopy (EIS): Deconvoluting the Interfacial Phenomena

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to investigate the kinetics of electrode processes and the properties of the electrode-electrolyte interface. By applying a small amplitude AC voltage or current signal over a wide range of frequencies, the impedance of the system is measured. The resulting data is often presented as a Nyquist plot, which plots the imaginary part of the impedance (-Z") against the real part (Z').

A typical Nyquist plot for an NCM hydroxide electrode consists of a semicircle in the high-to-medium frequency region and a sloping line in the low-frequency region.[14][15][16]

Equivalent Circuit Modeling of EIS Data:

To extract quantitative information from EIS data, an equivalent electrical circuit model is used to fit the experimental data. A common model for NCM hydroxide includes the following components:[14][15][17][18]

-

Rs (or Re): Solution resistance, representing the resistance of the electrolyte. It is determined by the intercept of the Nyquist plot with the real axis at high frequencies.

-

Rct: Charge-transfer resistance, corresponding to the resistance of the electrochemical reactions at the electrode-electrolyte interface. The diameter of the semicircle in the Nyquist plot is related to Rct.

-

CPE (or Cdl): Constant Phase Element, representing the non-ideal double-layer capacitance at the electrode surface. It is used in place of a pure capacitor to account for the heterogeneity of the electrode surface.

-

W (Warburg Impedance): Represents the diffusion of ions within the electrode material or the electrolyte. It appears as a 45° line in the low-frequency region of the Nyquist plot.

// Invisible edges for alignment edge [style=invis]; Rs -> CPE; } caption="Equivalent circuit model for NCM hydroxide EIS."

The Influence of Composition: A Comparative Look at NCM Ratios

The ratio of nickel, cobalt, and manganese in the hydroxide precursor has a profound impact on the electrochemical properties of the final cathode material. As the nickel content increases, the specific capacity generally increases, but at the expense of cycling stability and thermal safety.

| Property | NCM111 | NCM523 | NCM622 | NCM811 |

| Nominal Composition (Ni:Co:Mn) | 1:1:1 | 5:2:3 | 6:2:2 | 8:1:1 |

| Typical Specific Capacity (mAh/g) | ~160 | ~170 | ~180 | >200 |

| Cycling Stability | Excellent | Good | Good | Moderate |

| Thermal Stability | High | Good | Moderate | Lower |

| Relative Cost | High | Moderate | Moderate | Lower |

Note: The specific capacity values are for the corresponding lithiated cathode materials and are provided for comparative purposes.

Peering into the Reaction: In-situ Characterization

To gain a deeper understanding of the dynamic changes occurring within the NCM hydroxide electrode during electrochemical processes, in-situ characterization techniques are invaluable. These methods allow for the real-time monitoring of structural and chemical transformations as they happen.

In-situ X-ray Diffraction (XRD)

In-situ XRD is a powerful tool for tracking the evolution of the crystalline structure of the NCM material during charging and discharging.[19][20][21][22] By collecting diffraction patterns at various states of charge, researchers can observe phase transitions, changes in lattice parameters, and the formation of any secondary phases. This information is crucial for understanding the mechanisms of capacity fading and structural degradation.

In-situ Raman Spectroscopy

In-situ Raman spectroscopy provides insights into the vibrational modes of the molecules at the electrode surface.[23][24][25][26][27] This technique is particularly sensitive to changes in the local chemical environment and can be used to identify the formation of different nickel and cobalt oxide/hydroxide species during electrochemical cycling. It can also be used to study the evolution of the solid-electrolyte interphase (SEI) layer.

Concluding Remarks and Future Outlook

The electrochemical behavior of nickel-cobalt-manganese hydroxide is a complex interplay of its synthesis, composition, and structure. A thorough understanding of these relationships is essential for the rational design and optimization of high-performance cathode materials for the next generation of lithium-ion batteries.

Future research will likely focus on advanced synthesis techniques to achieve even greater control over particle morphology and elemental distribution. The development of novel in-situ characterization methods will continue to provide unprecedented insights into the dynamic processes at the electrode-electrolyte interface. Furthermore, as the demand for sustainable energy storage solutions grows, research into the use of recycled materials for the synthesis of NCM hydroxide will become increasingly important.

References

- A Comparative Study of Solid-State and Co-precipitation Methods for Synthesis of NMC622 Cathode Material from Spent Nickel C

- MICROWAVE-ASSISTED HYDROTHERMAL SYNTHESIS OF NMC955 CATH- ODE MATERIAL PRECURSOR FOR LITHIUM-ION B

- Exploring cycling induced crystallographic change in NMC with X-ray diffraction computed tomography. Royal Society of Chemistry. [Link]

- Electrochemical and in situ XRD patterns of P‐NCM and S‐NCM during the first cycle.

- (a) EIS plots of NCM during 1st and 100th cycles.

- In situ XRD patterns of the (003) diffraction peaks in the initial cycle.

- Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)

- In Situ Diffraction and Ex Situ Transmission X‐Ray Microscopy Studies of Solid‐State Upcycling for NMC C

- NMC cathode precursor synthesis by hydroxide co- precipitation method: A mini review.

- In situ XRD results and corresponding cycling curves of a) NCM811 and b) LHECNM electrode.

- Preparation method of highly compacted positive electrode material NCM622 of lithium battery.

- In‐situ Raman spectra of α‐Co(OH)2 in.

- Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries. White Rose Research Online. [Link]

- Quantitative Electrochemical Analysis Method for Cu Impurities in Nickel–Cobalt–Manganese Cathode M

- Applications of in Situ Raman Spectroscopy for Identifying Nickel Hydroxide Materials and Surface Layers During Chemical Aging. PubMed. [Link]

- Hydrothermal Synthesis and Electrochemical Performance of Micro-spherical LiNi1/3Co1/3Mn1/3O2 Cathode M

- In-Situ laser Raman spectroscopic study of anodic corrosion films on nickel and cobalt. OSTI.GOV. [Link]

- Nyquist plots for HER on (a) Ni, (b) Ni-Mn, (c) Ni-Mn-Co, and (d) Ni-Mn-Co-Fe electrodes.

- Supplementary Information Nanosheets of triple hydroxide/ oxyhydroxides of nickel, cobalt and manganese as an efficient electrod. The Royal Society of Chemistry. [Link]

- In situ Raman spectra recorded for (a) Ni(OH)2 and (b) NiO by incrementally varying the applied potential.

- Electrochemical and in situ Raman spectroscopic characterization of nickel hydroxide electrodes.

- a EIS plots of NCM-MR and NCM-MP electrodes with an equivalent circuit.

- Schematic illustration for the synthesis of NMC622.

- Equivalent Circuit Modeling in EIS. Gamry Instruments. [Link]

- Nyquist plot of β-Ni(OH)2 nanodiscs (inset showing the circuit diagram).

- Nyquist plot for a. Ni(OH) 2 , b. Co(OH) 2 and c. Ni.Co(OH) 2.

- equivalent circuit model eis lithium ion b

- (A) Nyquist plot for the Ni–Co–Mn oxide nanoneedle electrodes recorded.

- Lithium Nickel Manganese Cobalt Oxide, NCM111, NCM523, NCM622, NCM811 C

- The cyclic voltammetry of pristine and V-doped NCM samples.

- (A, C) Nyquist and (B, D) Bode phase plots of α-Ni(OH) 2.

- Nickel Manganese Cobalt Oxide, NCM523, NCM622, NCM811 Cathode Precursor. Landt Instruments. [Link]

- Improving the electrochemical performances using a V-doped Ni-rich NCM cathode.

- Nickel, Manganese, and Cobalt Dissolution from Ni-Rich NMC and Their Effects on NMC622-Graphite Cells.

- Cyclic voltammetry (CV) measurement for rGO/NMC811.

- Ni-rich lithium nickel manganese cobalt oxide cathode materials: A review on the synthesis methods and their electrochemical performances. PMC. [Link]

- NMC811 hydroxide production, for Li-ion b

- (A) Coulomb efficiency Eff. and discharge capacity Cap. of NCM111.

Sources

- 1. NCM523, NCM622, NCM811 Cathode Precursor - Landt Instruments [landtinst.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. n-bri.org [n-bri.org]

- 4. NCM111, NCM523, NCM622, NCM811 Cathode Powder [primetlab.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles [jamt.ir]

- 7. journals.itb.ac.id [journals.itb.ac.id]

- 8. CN106328921A - Preparation method of highly compacted positive electrode material NCM622 of lithium battery - Google Patents [patents.google.com]

- 9. lutpub.lut.fi [lutpub.lut.fi]

- 10. electrochemsci.org [electrochemsci.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Electrochemical Impedance Spectroscopy (EIS) Part 4 – Equivalent Circuit Models | Metrohm [metrohm.com]

- 18. eszoneo.com [eszoneo.com]

- 19. docs.nrel.gov [docs.nrel.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Applications of in situ Raman spectroscopy for identifying nickel hydroxide materials and surface layers during chemical aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In-Situ laser Raman spectroscopic study of anodic corrosion films on nickel and cobalt (Journal Article) | OSTI.GOV [osti.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

literature review on nickel-cobalt-manganese hydroxide precursors

An In-depth Technical Guide to the Synthesis and Characterization of Nickel-Cobalt-Manganese Hydroxide Precursors

Foreword: The Foundational Importance of Precursor Engineering

In the pursuit of higher energy density and longer cycle life for lithium-ion batteries, the cathode material remains a focal point of innovation. Among the leading candidates, layered Nickel-Cobalt-Manganese (NCM) oxides (LiNixCoyMnzO2) have become critical components due to their high energy densities and tunable properties.[1] However, the electrochemical performance of the final NCM cathode is not merely a product of the high-temperature lithiation process. It is, to a very large extent, predetermined by the physicochemical properties of its this compound precursor, NixCoyMnz(OH)2.

This guide, intended for researchers and materials scientists, moves beyond simple procedural descriptions. As a Senior Application Scientist, my objective is to illuminate the causal relationships between synthesis parameters and precursor characteristics. The morphology, particle size distribution, tap density, and elemental homogeneity of the precursor act as a direct template for the final cathode material.[2][3] Understanding and controlling the precursor synthesis is, therefore, the most critical lever for optimizing battery performance. We will explore the dominant synthesis methodology—hydroxide co-precipitation—not as a recipe, but as a dynamic system of competing thermodynamic and kinetic processes.

The Core of NCM Precursor Synthesis: Hydroxide Co-precipitation

The co-precipitation method is the most prevalent technique for synthesizing NCM hydroxide precursors, favored for its scalability and precise control over the material's properties.[4] The process involves the simultaneous precipitation of transition metal ions from a salt solution by introducing a precipitating agent (a base) and a chelating (or complexing) agent in a controlled reactor environment.[4][5] The quality of the precursor particles is dictated by a careful balance of nucleation and crystal growth, which are governed by several interdependent reaction parameters.[1][6]

The Underlying Chemistry: A Tale of Complexation and Precipitation

The synthesis is fundamentally a two-step reaction mechanism occurring in the reactor.[7] First, the transition metal ions (M2+, where M = Ni, Co, Mn) form a complex with the chelating agent, typically ammonia (NH3). This step is crucial as it buffers the concentration of free metal ions in the solution, preventing uncontrolled, rapid precipitation.[4][7]

M2+ + nNH3 ↔ [M(NH3)n]2+ (Eq. 1: Complexation)

The metal-ammonia complex then slowly releases the metal ions, which react with hydroxide ions (OH-) from the precipitating agent (e.g., Sodium Hydroxide, NaOH) to form the desired metal hydroxide precipitate.[7]

[M(NH3)n]2+ + 2OH- → M(OH)2 (s) + nNH3 (Eq. 2: Precipitation)

This controlled release mechanism is the key to forming dense, spherical particles with a narrow size distribution, as it favors steady particle growth over explosive nucleation.[4]

Critical Synthesis Parameters: Controlling the Outcome

The success of a co-precipitation synthesis hinges on the precise control of several key parameters. These factors are not independent; they form a complex, interactive system that dictates the final morphology and properties of the precursor.[8][9]

-

pH Value: This is arguably the most critical parameter. The pH determines the concentration of OH- ions, which directly influences the supersaturation of the solution.[6]

-

Causality: A higher pH increases supersaturation, accelerating the nucleation rate. If the nucleation rate significantly outpaces the crystal growth rate, a large number of small nuclei are formed, resulting in smaller final particles.[4][10] Conversely, a lower pH reduces the nucleation rate, allowing existing particles to grow larger.

-

Field Insight: The optimal pH varies depending on the NCM composition. For instance, Ni-rich NCM811 precursors often require a pH of around 11.5 for uniform particles and high tap density, while NCM111 precursors may achieve optimal morphology at a slightly lower pH of ~11.0.[10][11] Exceeding the optimal pH can lead to a decrease in tap density and uniformity.[11]

-

-

Ammonia Concentration ([NH3]): Ammonia acts as the chelating agent. Its concentration governs the equilibrium of the complexation reaction (Eq. 1).

-

Causality: A sufficient concentration of ammonia is necessary to form stable [M(NH3)n]2+ complexes, ensuring a controlled precipitation rate.[4] Too little ammonia leads to rapid, uncontrolled precipitation and the formation of irregular particles. Too much ammonia can lead to the formation of overly stable complexes, preventing complete precipitation of all transition metals and causing deviations from the target stoichiometry.[4]

-

Field Insight: Researchers have proposed that an optimal particle morphology is achieved when the ratio of the concentration of metal complexes to the concentration of hydroxide ions is approximately 3.4.[4]

-

-

Reaction Temperature: Temperature influences both reaction kinetics and the solubility of the metal hydroxides.

-

Causality: Higher temperatures generally increase the crystal growth rate and can lead to larger, more crystalline particles. It also affects the stability of the metal-ammonia complexes.

-

Field Insight: A common temperature range for NCM precursor synthesis is 50-60 °C.[8][12] This range provides a good balance between reaction kinetics and process control, promoting the formation of dense, stable particles.

-

-

Stirring Rate (Agitation): The stirring rate ensures the homogeneity of the reactants within the reactor.

-

Causality: Vigorous stirring rapidly disperses the incoming reactant streams, preventing localized areas of high supersaturation that would lead to unwanted secondary nucleation.[6][9] It also helps in forming denser, more spherical particles by promoting uniform growth and preventing loose agglomeration.

-

Field Insight: Studies have shown a dramatic improvement in tap density (from ~1.0 g/cm³ to over 2.0 g/cm³) by increasing the stirring speed from 300 to 1000 rpm, which produces denser and more spherical particles.[9]

-

-

Reaction Time (Residence Time): This parameter determines how long the particles have to grow in the reactor.

Impact of Synthesis Parameters on Precursor Properties: A Summary

The interplay of these parameters determines the final physical characteristics of the NCM hydroxide precursor, which are critical for its performance as a cathode template.

| Parameter | Effect of Increase | Impact on Precursor Properties | Causality |

| pH | ↑ OH- concentration | Can decrease particle size, affects tap density. | Increases supersaturation, favoring a higher nucleation rate over growth.[4][11] |

| Temperature | ↑ Reaction kinetics | Promotes larger, more crystalline particles. | Enhances crystal growth rate and diffusion of species to the particle surface.[8] |

| Stirring Rate | ↑ Reactant mixing | Increases tap density, improves sphericity. | Prevents local supersaturation, ensures uniform growth environment.[9] |

| Ammonia Conc. | ↑ Complexation | Affects particle size and stoichiometry. | Buffers free metal ion concentration, controlling the precipitation rate.[4] |

| Reaction Time | ↑ Growth/Aging | Increases average particle size, narrows distribution. | Allows for Ostwald ripening and steady growth of secondary particles.[13] |

Experimental Workflow and Protocols

A self-validating protocol requires not only a precise procedure but also an understanding of the purpose of each step. The following section outlines a typical workflow for the synthesis and characterization of NCM hydroxide precursors.

General Synthesis Workflow

The overall process can be visualized as a sequential flow from raw materials to the final, characterized precursor powder.

Protocol: Lab-Scale Synthesis of Ni0.8Co0.1Mn0.1(OH)2

This protocol describes a representative batch synthesis in a Continuous Stirred-Tank Reactor (CSTR).

Materials & Equipment:

-

Nickel Sulfate Hexahydrate (NiSO4·6H2O), Cobalt Sulfate Heptahydrate (CoSO4·7H2O), Manganese Sulfate Monohydrate (MnSO4·H2O)

-

Sodium Hydroxide (NaOH)

-

Ammonium Hydroxide (NH4OH, 28-30%)

-

Deionized (DI) Water

-

Jacketed Glass CSTR (2-5 L) with overflow outlet

-

Overhead Stirrer with impeller

-

pH meter and controller

-

Three peristaltic pumps

-

Heating mantle or water circulator

-

Inert gas supply (Nitrogen or Argon)

-

Buchner funnel and vacuum flask for filtration

-

Vacuum oven

Procedure:

-

Reactant Preparation:

-

Metal Salt Solution: Prepare a 2.0 M aqueous solution of transition metal sulfates by dissolving stoichiometric amounts of NiSO4, CoSO4, and MnSO4 (molar ratio Ni:Co:Mn = 8:1:1) in DI water.

-

Base Solution: Prepare a 4.0 M aqueous solution of NaOH.

-

Chelating Agent Solution: Prepare a 4.0 M aqueous solution of NH4OH.

-

Rationale: Using concentrations in this range helps prevent localized supersaturation upon feeding into the reactor.[4]

-

-

Reactor Setup & Initialization:

-

Fill the CSTR with an initial volume of DI water.

-

Begin stirring at a high rate (e.g., 800-1000 rpm) and heat the reactor to the target temperature (e.g., 60 °C).[8][9]

-

Start purging the reactor headspace with an inert gas (N2 or Ar) to prevent the oxidation of Mn2+.[7]

-

Add NH4OH and NaOH to the initial water volume to achieve the target starting pH (e.g., 11.5) and ammonia concentration.[11]

-

-

Co-Precipitation Reaction:

-

Simultaneously pump the Metal Salt Solution, NaOH Solution, and NH4OH Solution into the reactor at controlled flow rates.

-

The pH controller should automatically adjust the flow rate of the NaOH pump to maintain the pH at the setpoint (±0.05).

-

Maintain a constant liquid level in the reactor by allowing the slurry to exit through the overflow outlet. The residence time is determined by the reactor volume divided by the total outflow rate. A typical residence time is 20-40 hours.[5][6]

-

-

Collection and Post-Processing:

-

Collect the overflowing precursor slurry.

-

After the reaction reaches a steady state, filter the collected slurry using a Buchner funnel.

-

Wash the filter cake repeatedly with copious amounts of DI water until the filtrate is neutral (pH ≈ 7). This is a critical step to remove residual sodium sulfate and other soluble impurities.

-

Dry the washed precursor powder in a vacuum oven at 110-120 °C for 12-24 hours to remove residual water.[14]

-

Physicochemical Characterization: Validating Precursor Quality

Thorough characterization is essential to validate the synthesis process and predict the precursor's suitability for creating high-performance cathode materials.

Key Characterization Techniques

| Technique | Property Measured | Desired Outcome for High-Performance Precursor |

| Scanning Electron Microscopy (SEM) | Particle Morphology, Size, and Surface | Spherical, uniform secondary particles composed of densely packed primary particles.[3][15] |

| X-ray Diffraction (XRD) | Crystal Structure and Phase Purity | A single-phase, well-ordered layered hexagonal crystal structure (brucite-type).[14][16] |

| Inductively Coupled Plasma (ICP-OES) | Elemental Composition | Stoichiometry matching the target ratio (e.g., Ni:Co:Mn ≈ 8:1:1).[5] |

| Tap Density Measurement | Powder Compactness | High tap density (>2.0 g/cm³), indicating dense particles suitable for high volumetric energy density.[9][11] |

| Laser Particle Size Analysis | Particle Size Distribution (PSD) | A narrow, monomodal distribution (e.g., D50 of 10-15 µm) with minimal fine particles.[15] |

Visualizing the Synthesis-Property-Performance Logic

The relationship between synthesis control, precursor properties, and final battery performance is hierarchical. Mastering the inputs is key to achieving the desired outputs.

Conclusion

The synthesis of this compound precursors is a foundational step in the production of high-performance NCM cathode materials. The co-precipitation method, while chemically straightforward, requires a sophisticated understanding and precise control of a multitude of interdependent parameters to achieve the desired outcome. By focusing on the causality behind each experimental choice—understanding why pH, temperature, and agitation affect nucleation and growth—researchers can move from rote imitation to rational design. A precursor with high tap density, a narrow and uniform particle size distribution, and excellent elemental homogeneity is not an accident; it is the direct result of a well-controlled, validated synthesis process. This guide provides the fundamental principles and practical protocols to empower scientists to engineer superior precursors, thereby paving the way for the next generation of lithium-ion batteries.

References

- Kim, H.-J., et al. (2015).

- Entwistle, T., et al. (2022).

- Ahaliabadeh, M., et al. (2022). Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles.

- Zhang, X., et al. (2024). Co‐Precipitation of Ni‐Rich Me(OH)2 Precursors for High Performance LiNixMnyCo1‐x‐yO2 Cathodes: A Review.

- Ilmi, M., et al. (2023). NMC cathode precursor synthesis by hydroxide co-precipitation method: A mini review.

- Mallick, S., et al. (2023). Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods. RSC Publishing.

- Aapro, A. (2024).

- Zhang, J., et al. (2023). Controlling the Precursor Morphology of Ni-Rich Li(Ni 0.8 Co 0.1 Mn 0.1 )O 2 Cathode for Lithium-Ion Battery.

- Ilmi, M., et al. (2023). NMC cathode precursor synthesis by hydroxide co-precipitation method: A mini review.

- Jung, H.-C., et al. (2021). Synthesis of the Nickel-Cobalt-Manganese Cathode Material Using Recycled Nickel as Precursors from Secondary Batteries.

- CXTC. (n.d.).

- CXTC. (2023). optimize cathode precursor synthesis process. CXTC.

- Li, W., et al. (2022). Layered Cathode Materials: Precursors, Synthesis, Microstructure, Electrochemical Properties, and Battery Performance. University of Washington.

- Entwistle, T., et al. (2022). Characterizations of Nickel-rich NMC Lithium-Ion Battery Cathode with Varying Transition Metal Ratios Synthesized via Hydroxide Co-precipitation.

- Zhang, T., et al. (2015). SEM morphologies of the precursors NCM-1 (a), NCM-2 (b) and NCM-3 (c).

- Malvern Panalytical. (n.d.). Cathode Precursor Material Analysis Solutions. Malvern Panalytical.

- Sun, X., et al. (2016). Method for preparing this compound.

- Berk, R. B., et al. (2023). Structural characteristics of nickel hydroxide synthesized by a chemical precipitation route under different pH values.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. n-bri.org [n-bri.org]

- 5. Cathode Precursor Material Analysis Solutions | Malvern Panalytical [malvernpanalytical.com]

- 6. cathodesolution.com [cathodesolution.com]

- 7. Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08251A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Synthesis of Hydroxide Precursor Ni0.8Mn0.1Co0.1(OH)2 and Modeling the Effect of Ph on the Rate of Nucleation of Particles [jamt.ir]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. imim.pl [imim.pl]

- 14. ecs.confex.com [ecs.confex.com]

- 15. cathodesolution.com [cathodesolution.com]

- 16. researchgate.net [researchgate.net]

theoretical capacity of nickel-cobalt-manganese hydroxide

An In-depth Technical Guide to the Theoretical Capacity of Nickel-Cobalt-Manganese Hydroxide

Abstract

Nickel-Cobalt-Manganese (NCM) hydroxides, with the general formula NiₓCoᵧMn₂(OH)₂, serve as critical precursors for the synthesis of LiNiₓCoᵧMn₂O₂ cathode materials, which are cornerstones of modern high-energy-density lithium-ion batteries. The electrochemical performance of the final oxide cathode—including its practical capacity, cycle life, and safety—is intrinsically linked to the physicochemical properties of its hydroxide precursor. A fundamental understanding of the precursor's theoretical capacity is therefore paramount for researchers and materials scientists. This guide provides a comprehensive exploration of the electrochemical principles governing the theoretical capacity of NCM hydroxide. It details the roles of the constituent transition metals, presents a first-principles method for calculating theoretical capacity based on stoichiometry, and outlines the key factors that differentiate theoretical limits from practical achievements. Furthermore, this document provides detailed, field-proven experimental protocols for the electrochemical validation of capacity, including galvanostatic cycling and cyclic voltammetry, to bridge theory with empirical measurement.

Electrochemical Foundations of Theoretical Capacity

The capacity of a battery material is a measure of the total charge it can store and deliver per unit mass, typically expressed in milliampere-hours per gram (mAh/g). The theoretical capacity represents the maximum possible capacity, calculated based on the complete participation of all electrochemically active species in the redox reaction.

The Fundamental Principle: Faraday's Law of Electrolysis

The theoretical specific capacity (C) is derived directly from Faraday's laws and is governed by the following equation:

C = (n · F) / (3.6 · M)

Where:

-

C is the theoretical specific capacity in mAh/g.

-

n is the number of electrons transferred per formula unit of the material during the electrochemical reaction.

-

F is the Faraday constant, approximately 96,485 coulombs per mole (C/mol).

-

M is the molar mass of the material in g/mol .

-

The factor of 3.6 is a conversion factor (3600 s/h divided by 1000 mA/A).

Redox Reactions and the Role of Transition Metals

The charge storage capability of NCM hydroxide arises from the oxidation-reduction reactions of its transition metal components. The primary electrochemical reaction involves the oxidation of Ni²⁺ to Ni³⁺ within the hydroxide structure, typically represented as:

Ni(OH)₂ ↔ NiOOH + H⁺ + e⁻

This one-electron transfer is the dominant contributor to the material's capacity.[1][2]

-

Nickel (Ni): As the primary electroactive component, the nickel content (the mole fraction 'x' in NiₓCoᵧMn₂(OH)₂) is directly proportional to the theoretical capacity.[3] Increasing the nickel content is a key strategy for developing next-generation, high-energy-density cathodes.[4]

-

Cobalt (Co): Cobalt primarily enhances structural stability and electronic conductivity in the final oxide material.[3] While the Co³⁺/Co⁴⁺ redox couple can be active at higher potentials, its main role in the precursor is to ensure a well-ordered structure and mitigate undesirable cation mixing (where Ni²⁺ ions occupy Li⁺ sites in the final cathode), which can impede lithium diffusion.[5]

-

Manganese (Mn): Manganese is typically present in a stable +4 oxidation state (Mn⁴⁺) and is considered electrochemically inactive within the standard operating voltage window of the battery.[5] Its primary function is to improve the structural integrity and thermal stability of the material.[5]

The Hydroxide-to-Oxide Transition

It is crucial to understand that NCM hydroxide is a precursor and not the final active material in a lithium-ion battery. The hydroxide is converted into the electrochemically active layered oxide through a high-temperature solid-state calcination process with a lithium source, typically lithium hydroxide (LiOH).[6][7]

NiₓCoᵧMn₂(OH)₂ + LiOH → LiNiₓCoᵧMn₂O₂ + H₂O

The stoichiometry and morphology of the hydroxide precursor directly template the final oxide product.[6] Therefore, calculating and understanding the theoretical capacity of the hydroxide provides a foundational baseline for predicting the potential of the final cathode material.

Calculation of Theoretical Capacity

The theoretical capacity of NCM hydroxide can be precisely calculated when its stoichiometry is known. The calculation hinges on determining the molar mass (M) and the number of electrons transferred (n).

Step 1: Determine the Stoichiometric Formula

The general chemical formula for NCM hydroxide is NiₓCoᵧMn₂(OH)₂ , where the sum of the metal mole fractions x + y + z = 1.[8] Common examples include NCM111 (x=1/3, y=1/3, z=1/3), NCM523 (x=0.5, y=0.2, z=0.3), NCM622 (x=0.6, y=0.2, z=0.2), and NCM811 (x=0.8, y=0.1, z=0.1).[6]

Step 2: Calculate the Molar Mass (M)

The molar mass is the sum of the atomic masses of all atoms in the formula unit. M = x·(Mₙᵢ) + y·(Mₑₒ) + z·(Mₘₙ) + 2·(Mₒ + Mₕ)

-

Example Calculation for NCM811 Hydroxide (Ni₀.₈Co₀.₁Mn₀.₁(OH)₂):

-

Atomic Masses (approx.): Ni = 58.69 g/mol , Co = 58.93 g/mol , Mn = 54.94 g/mol , O = 16.00 g/mol , H = 1.01 g/mol .

-

M = 0.8(58.69) + 0.1(58.93) + 0.1(54.94) + 2(16.00 + 1.01)

-

M = 46.952 + 5.893 + 5.494 + 34.02

-

M ≈ 92.36 g/mol

-

Step 3: Determine the Number of Electrons Transferred (n)

For the standard β-Ni(OH)₂ to β-NiOOH transition, one electron is transferred per nickel atom. As cobalt and manganese are generally inactive in this context, the total number of electrons transferred per formula unit is equal to the mole fraction of nickel (x).

-

For NCM811 Hydroxide, n = x = 0.8 .

Step 4: Calculate Theoretical Capacity (C)

Using the formula C = (n · F) / (3.6 · M):

-

Example Calculation for NCM811 Hydroxide:

-

C = (0.8 · 96485) / (3.6 · 92.36)

-

C ≈ 231.9 mAh/g

-

Data Summary: Theoretical Capacities of Common NCM Hydroxides

The following table summarizes the calculated theoretical capacities for various NCM hydroxide compositions based on a one-electron transfer per nickel atom.

| NCM Composition | Stoichiometric Formula | Molar Mass ( g/mol ) | 'n' (mol e⁻/mol) | Theoretical Capacity (mAh/g) |

| NCM111 | Ni₀.₃₃₃Co₀.₃₃₃Mn₀.₃₃₃(OH)₂ | 92.54 | 0.333 | 96.6 |

| NCM523 | Ni₀.₅Co₀.₂Mn₀.₃(OH)₂ | 92.51 | 0.5 | 144.9 |

| NCM622 | Ni₀.₆Co₀.₂Mn₀.₂(OH)₂ | 92.45 | 0.6 | 174.0 |

| NCM811 | Ni₀.₈Co₀.₁Mn₀.₁(OH)₂ | 92.36 | 0.8 | 231.9 |

| Pure Ni(OH)₂ | Ni(OH)₂ | 92.71 | 1.0 | 289.0[2] |

Factors Creating the Gap Between Theoretical and Practical Capacity

While the theoretical capacity provides a crucial benchmark, the experimentally achieved (practical) capacity is always lower due to a variety of material and electrochemical factors.

Intrinsic Material Properties

-

Phase and Crystallinity: Nickel hydroxide can exist in two main polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. The α-phase, with a larger interlayer spacing, can theoretically deliver a higher capacity (approaching 480 mAh/g) via a multi-electron transfer to the γ-NiOOH phase.[1] However, it is structurally less stable and tends to convert to the β-phase during cycling.[1]

-

Particle Morphology and Size: The co-precipitation synthesis method allows for control over particle morphology.[6][9] Spherical, dense particles are generally preferred for high volumetric energy density, but this morphology can impact electrolyte penetration and ion diffusion rates, thereby affecting the utilization of the active material.

-

Structural Defects: Incomplete reactions, cation mixing, and surface impurities can all reduce the number of active sites available for electrochemical reactions, thus lowering the practical capacity.[5][7]